(3-Methylbenzyl)hydrazine hydrochloride
Overview
Description
(3-Methylbenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3-methylbenzyl group. This compound is typically found in crystalline form and is used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzyl)hydrazine hydrochloride generally involves the reaction of 3-methylbenzyl bromide with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azines, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
(3-Methylbenzyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (3-Methylbenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, which can then undergo further transformations. The compound’s effects are mediated through its ability to participate in nucleophilic addition and substitution reactions, impacting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylbenzyl)hydrazine hydrochloride
- (4-Methylbenzyl)hydrazine hydrochloride
- (3-Chlorobenzyl)hydrazine hydrochloride
- (3-Methoxybenzyl)hydrazine hydrochloride
Uniqueness
(3-Methylbenzyl)hydrazine hydrochloride is unique due to the position of the methyl group on the benzyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
(3-methylphenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-3-2-4-8(5-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYVCWJSXXJWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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